molecular formula C7H11Br B159885 Bicyclo[2.2.1]heptane, 2-bromo-, (1S-exo)-(9CI) CAS No. 130404-12-5

Bicyclo[2.2.1]heptane, 2-bromo-, (1S-exo)-(9CI)

Cat. No. B159885
M. Wt: 175.07 g/mol
InChI Key: QXYOAWHKJRWNID-VQVTYTSYSA-N
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Description

Bicyclo[2.2.1]heptane, 2-bromo-, (1S-exo)-(9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as exo-2-bromobornane and has a molecular formula of C7H11Br.

Scientific Research Applications

Bicyclo[2.2.1]heptane, 2-bromo-, (1S-exo)-(9CI) has several potential scientific research applications. One of the primary applications of this compound is in the field of organic chemistry. It can be used as a starting material for the synthesis of various organic compounds. It has also been used in the synthesis of chiral ligands, which are essential in asymmetric catalysis.

Mechanism Of Action

The mechanism of action of bicyclo[2.2.1]heptane, 2-bromo-, (1S-exo)-(9CI) is not well understood. However, it is believed that this compound interacts with specific proteins in the body, which leads to various biochemical and physiological effects.

Biochemical And Physiological Effects

Bicyclo[2.2.1]heptane, 2-bromo-, (1S-exo)-(9CI) has several biochemical and physiological effects. It has been shown to have antifungal and antibacterial properties. It has also been shown to have antitumor activity in certain cancer cell lines. Additionally, this compound has been found to have analgesic and anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using bicyclo[2.2.1]heptane, 2-bromo-, (1S-exo)-(9CI) in lab experiments is its availability and low cost. However, there are some limitations to using this compound. It has limited solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, it can be challenging to obtain high purity samples of this compound.

Future Directions

There are several future directions for research on bicyclo[2.2.1]heptane, 2-bromo-, (1S-exo)-(9CI). One potential direction is to investigate its potential as a therapeutic agent for various diseases. Another direction is to explore its potential as a starting material for the synthesis of new organic compounds. Additionally, further research is needed to understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, bicyclo[2.2.1]heptane, 2-bromo-, (1S-exo)-(9CI) is a chemical compound that has several potential scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.

Synthesis Methods

The synthesis of bicyclo[2.2.1]heptane, 2-bromo-, (1S-exo)-(9CI) involves the reaction of exo-2-bromonorbornane with sodium methoxide in methanol. This reaction results in the formation of exo-2-bromobornane. The yield of this reaction is around 70%, and the purity of the compound can be improved through recrystallization.

properties

IUPAC Name

(1S,2S,4R)-2-bromobicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Br/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4H2/t5-,6+,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYOAWHKJRWNID-VQVTYTSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H]1C[C@@H]2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20878960
Record name exo-2-Bromonorbornane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20878960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S,4R)-2-Bromobicyclo[2.2.1]heptane

CAS RN

2534-77-2
Record name exo-2-Bromonorbornane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2534-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name exo-2-Bromonorbornane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20878960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Exo-2-bromonorbornane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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